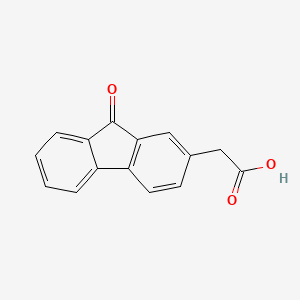
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a borinic acid functional group, which is known for its unique reactivity and potential utility in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid typically involves multi-step organic reactions. One common approach is the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: Reduction reactions can modify the borinic acid group, potentially leading to borane derivatives.
Substitution: The hydroxyl and oxan groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized borinic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also studied for its potential as a catalyst in various organic transformations.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Boron-containing compounds are known for their ability to interact with biological molecules, making them candidates for drug development and biomedical research.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other borinic acids and boronic acids, such as phenylboronic acid and pinacolborane. These compounds share the boron-containing functional group but differ in their specific structures and reactivities.
Uniqueness
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and other fields.
Propriétés
Formule moléculaire |
C11H23BO4 |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid |
InChI |
InChI=1S/C11H23BO4/c1-10(2,13)11(3,4)16-12(14)9-5-7-15-8-6-9/h9,13-14H,5-8H2,1-4H3 |
Clé InChI |
NOJUAFOLZBOUDU-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCOCC1)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


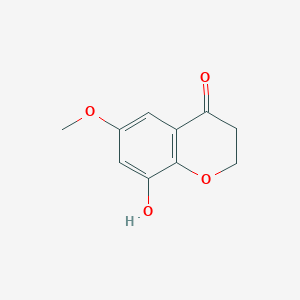
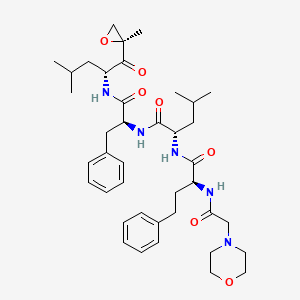
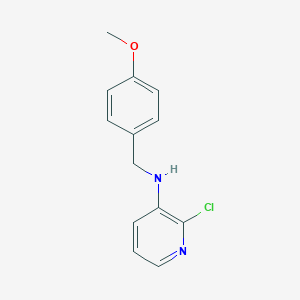
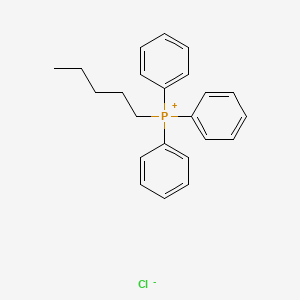
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)


![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)

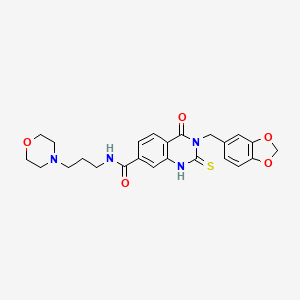
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
